molecular formula C9H10FNO3 B13663944 Ethyl 2-fluoro-6-methoxyisonicotinate

Ethyl 2-fluoro-6-methoxyisonicotinate

Katalognummer: B13663944
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: HUTVLFLEQSNMGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-fluoro-6-methoxyisonicotinate: is an organic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an ethyl ester group attached to an isonicotinic acid core. It is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-6-methoxyisonicotinate typically involves the esterification of 2-fluoro-6-methoxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-fluoro-6-methoxyisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-6-methoxyisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethyl 2-fluoro-6-methoxyisonicotinate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy and ester groups can modulate its solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 2-fluoro-6-methoxyisonicotinate’s unique combination of a fluorine atom, methoxy group, and ethyl ester makes it distinct from other isonicotinic acid derivatives.

Eigenschaften

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

ethyl 2-fluoro-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3

InChI-Schlüssel

HUTVLFLEQSNMGF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=NC(=C1)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.